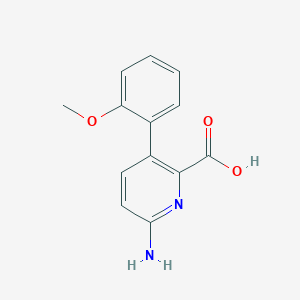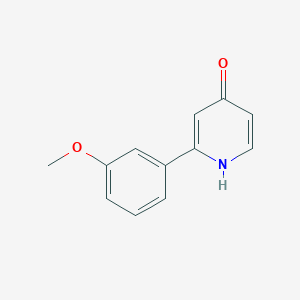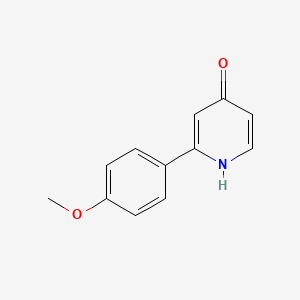
4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-4-methylphenyl)nicotinic acid, also known as FMPA, is a synthetic compound that has been widely studied due to its potential applications in many areas of science and medicine. FMPA is an important building block in the synthesis of many drugs and compounds, and has been shown to have a variety of biochemical and physiological effects.
科学研究应用
4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of drugs and compounds, such as the anticonvulsant drug lamotrigine. It has also been used as a model compound in studies of the effects of fluorine substitution on the properties of organic molecules. In addition, 4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95% has been used as a catalyst in the synthesis of organic molecules, such as polymers, and as a reagent in organic reactions.
作用机制
The exact mechanism of action of 4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95% is not fully understood, but it is believed to act by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the brain, which has a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95% are not fully understood, but it is believed to have a variety of effects on the body. Studies have shown that 4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95% can increase the levels of acetylcholine in the brain, which has been linked to improved memory and learning. It has also been shown to have anti-inflammatory and antioxidant effects, and to reduce the levels of stress hormones in the body.
实验室实验的优点和局限性
4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95% has several advantages and limitations for use in laboratory experiments. One of the main advantages of 4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95% is its availability, as it can be easily synthesized using a variety of methods. In addition, 4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95% is relatively non-toxic, making it safe to use in laboratory experiments. However, 4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95% is also relatively unstable, making it difficult to store and use in long-term experiments.
未来方向
There are several potential future directions for 4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95% research. One potential direction is to further explore its potential applications in the synthesis of drugs and compounds. Another potential direction is to investigate its potential therapeutic effects, such as its ability to improve memory and learning. Additionally, further research could be done to explore the biochemical and physiological effects of 4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95%, as well as its mechanism of action. Finally, further research could be done to explore the advantages and limitations of 4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95% for laboratory experiments.
合成方法
4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 4-methylphenylacetic acid with 2-fluorobenzene in the presence of a base catalyst. This reaction produces a mixture of 4-(2-Fluoro-4-methylphenyl)nicotinic acid, 95% and 4-methylphenylacetic acid, which can be separated by fractional distillation. Other methods of synthesis include the reaction of 4-methylphenylacetic acid with 2-fluoro-4-methylphenol and the reaction of 4-methylphenylacetic acid with 2-fluorobenzaldehyde.
属性
IUPAC Name |
4-(2-fluoro-4-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-10(12(14)6-8)9-4-5-15-7-11(9)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMEDSDWGJAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692470 |
Source


|
| Record name | 4-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methylphenyl)nicotinic acid | |
CAS RN |
1261900-39-3 |
Source


|
| Record name | 4-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














